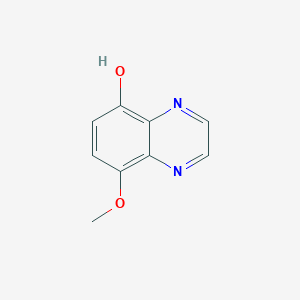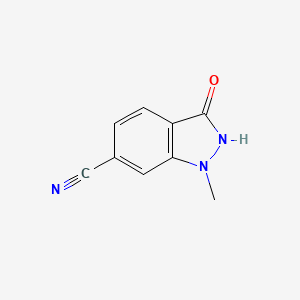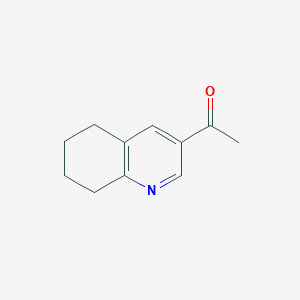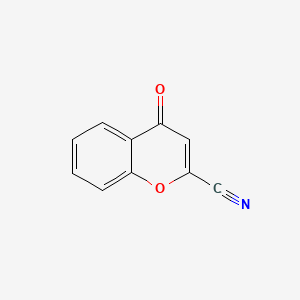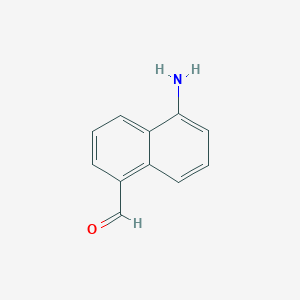
N'-Hydroxybenzimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxybenzimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a hydrochloride salt form of N’-Hydroxybenzimidamide, which is known for its applications in various scientific research fields. This compound is characterized by its solid physical form and is typically stored at low temperatures to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Hydroxybenzimidamide hydrochloride can be synthesized through a one-pot approach involving the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxybenzimidamide hydrochloride are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxybenzimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Applications De Recherche Scientifique
N’-Hydroxybenzimidamide hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of N’-Hydroxybenzimidamide hydrochloride involves its conversion to N-oxyl radicals, which can facilitate direct C-H functionalization reactions. These radicals selectively abstract hydrogen atoms from C-H bonds, leading to the formation of functionalized products . The compound’s ability to generate active radical species makes it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: Used as an enzyme inhibitor and has applications in medicinal chemistry.
Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic properties.
N-Hydroxybenzimidazole: Used as a platform for N-oxyl radicals in direct C-H functionalization reactions.
Uniqueness
N’-Hydroxybenzimidamide hydrochloride is unique due to its ability to form N-oxyl radicals under mild conditions, making it a versatile reagent in organic synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its significance as a multifunctional compound.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Clé InChI |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



